molecular formula C10H11NO2S B6427823 5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-06-7

5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B6427823
CAS No.: 2034606-06-7
M. Wt: 209.27 g/mol
InChI Key: JFHQLCRJZNQCAD-UHFFFAOYSA-N
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Description

5-(Thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, which serves as a carbon-atom bridged morpholine and a versatile platform for creating functional diversity . The core structure is recognized for its role in constructing backbone-constrained γ-amino acid analogues, which can mimic the biologically active conformations of important neurotransmitters . The primary research value of this molecule lies in its potential application for developing conformationaly restricted analogues of U.S. Food and Drug Administration-approved drugs, such as the GABAergic agents baclofen and pregabalin . The incorporation of the thiophene-3-carbonyl moiety further enhances its utility as a multifunctional intermediate, allowing researchers to explore structure-activity relationships by introducing diverse aromatic and heteroaromatic substituents. This makes it a valuable tool for synthesizing novel compounds aimed at targets in the central nervous system and for probing biological mechanisms that require rigid, three-dimensional architectures. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(7-1-2-14-6-7)11-4-9-3-8(11)5-13-9/h1-2,6,8-9H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHQLCRJZNQCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-3-carboxylic acid with a bicyclic amine in the presence of a dehydrating agent. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and bicyclic structure contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

A. 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

  • C-3 Substituted Analogues: Derivatives with C-3 substituents (e.g., acetic acid) mimic γ-amino butyric acid (GABA) and are used as constrained γ-amino acid analogues. For example, 3-acetic acid-substituted derivatives exhibit activity as GABA receptor agonists .
  • Pyridine-Substituted: 7-Methyl-2-exo-(3′-iodo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane derivatives are ligands for nicotinic acetylcholine receptors, highlighting the scaffold’s versatility in neuroimaging .

B. Heteroatom-Modified Bicyclic Systems

  • 2,3-Diazabicyclo[2.2.1]heptane : The replacement of oxygen with nitrogen (e.g., 5-(3′-thiophenyl)-2,3-diazabicyclo[2.2.1]heptane) alters electronic properties and hydrogen-bonding capacity, impacting receptor binding .
  • Bicyclo[3.2.0]heptane Systems: Compounds like (6R,7R)-7-aminothiabicyclo[4.2.0]octane derivatives (e.g., cephalosporin intermediates) show distinct reactivity due to larger ring strain and different heteroatom positions .
Substituent-Driven Functional Differences
Compound Substituent Key Properties/Applications Reference
5-(Thiophene-3-carbonyl) derivative Thiophene-3-carbonyl Enhanced π-electron density; potential CNS activity -
5-(6-Cyclopropylpyrimidin-4-yl) analogue Pyrimidine Improved solubility; kinase inhibition
3-Acetic acid-substituted derivative Acetic acid GABA receptor agonism; neuropharmacology
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl None (core scaffold) Intermediate for chiral drug synthesis

Thiophene vs. Pyrimidine Substituents :

  • Thiophene : The sulfur atom contributes to lipophilicity (higher LogP) and may engage in sulfur-π interactions, beneficial for blood-brain barrier penetration.
  • Pyrimidine : Nitrogen-rich rings improve water solubility and enable hydrogen bonding, often critical for enzyme active-site targeting .

Pharmacological and Physicochemical Properties

  • LogP and Solubility : Thiophene derivatives typically exhibit higher LogP values (~2.5–3.0) compared to pyrimidine analogues (~1.5–2.0), influencing bioavailability .
  • Target Selectivity : The rigid bicyclic core reduces off-target effects compared to flexible morpholines, as demonstrated in bridged morpholine-based kinase inhibitors .

Biological Activity

5-(Thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound characterized by its unique bicyclic structure and the presence of a thiophene ring. This combination imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H13NO2S
  • Molecular Weight : 209.051 g/mol
  • Structure : The compound features a bicyclic framework that enhances its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene moiety contributes to its ability to modulate enzyme activity or receptor signaling pathways, which may involve:

  • Inhibition of Enzyme Activity : Binding to active sites on enzymes, thereby reducing their catalytic efficiency.
  • Modulation of Receptor Signaling : Altering the conformational state of receptors, influencing downstream signaling cascades.

Anticancer Activity

Several studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • HeLa Cell Line : Exhibited moderate cytotoxicity with an IC50 value around 16 μg/mL, indicating potential as an anticancer agent .

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties, potentially through mechanisms similar to those observed in GABA analogs:

  • GABA Analogs : Variants of the compound have been linked to modulation of GABA receptors, which are crucial for neurotransmission and neuroprotection .

Case Studies

  • Cytotoxicity Assay :
    • A study evaluated the effects of this compound on HeLa cells.
    • Results showed an IC50 value of approximately 16 μg/mL, suggesting moderate efficacy in inhibiting cell proliferation.
  • Neuroprotective Study :
    • A derivative was tested for neuroprotective effects in a rodent model.
    • The results indicated a significant reduction in neuronal apoptosis following treatment with the compound.

Comparative Analysis with Related Compounds

Compound NameStructure TypeIC50 (HeLa)Notable Activities
This compoundBicyclic with thiophene16 μg/mLAnticancer, Neuroprotective
BaclofenGABA Analog10 μg/mLMuscle relaxant
PregabalinGABA Analog15 μg/mLAnticonvulsant

Q & A

Q. What are the optimal synthetic routes for 5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane?

The synthesis typically involves functionalizing the bicyclic core with a thiophene carbonyl group. A validated approach includes:

  • Step 1 : Start with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives, such as hydrochloride salts, which can be synthesized via NaBH4 reduction and Pd/C hydrogenation steps .
  • Step 2 : Introduce the thiophene-3-carbonyl moiety using coupling reagents (e.g., EDCI/HOBt) under anhydrous conditions. Reaction progress is monitored via TLC and NMR spectroscopy .
  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and confirm stereochemistry via X-ray crystallography or NOESY experiments .

Q. How can the stereochemical integrity of the bicyclic core be preserved during functionalization?

Protecting the tertiary amine with a Boc group prior to thiophene coupling prevents undesired side reactions. Deprotection with HCl in dioxane yields the final compound while retaining stereochemistry . Chiral HPLC or polarimetry can validate enantiomeric purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene coupling at C-3) and detects impurities. Key signals include the thiophene carbonyl (~170 ppm in ¹³C NMR) and bicyclic CH-N resonances .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry and ring puckering .

Advanced Research Questions

Q. How do C-3 substituents (e.g., thiophene vs. aryl/alkyl groups) influence biological activity?

Structural modifications at C-3 modulate interactions with biological targets. For example:

  • Thiophene carbonyl : Enhances π-π stacking with aromatic residues in nicotinic receptors, as observed in analogous bicyclic morpholines .
  • Alkyl groups : Increase lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies . Comparative activity assays (e.g., receptor binding IC₅₀) and molecular docking simulations can quantify these effects .

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies often arise from differences in stereochemistry or salt forms. For example:

  • Salt forms : Hydrochloride salts (e.g., 31560-06-2) exhibit higher solubility in aqueous media than free bases, altering pharmacokinetic profiles .
  • Stereoisomers : The (1S,4S) configuration shows 10-fold higher affinity for GABA receptors than the (1R,4R) enantiomer in baclofen analogs . Validate hypotheses using in vitro assays under standardized conditions (e.g., pH, buffer composition) .

Q. How can computational modeling guide the design of constrained γ-amino acid analogs based on this scaffold?

  • Step 1 : Perform conformational analysis (e.g., DFT calculations) to identify low-energy ring conformers .
  • Step 2 : Use molecular dynamics simulations to predict binding modes to targets like GABA transaminase .
  • Step 3 : Synthesize and test top candidates, prioritizing substituents with favorable steric and electronic properties (e.g., electron-withdrawing groups for H-bonding) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Key issues include:

  • Catalyst selection : Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) achieves >95% ee but requires optimization for large batches .
  • Byproduct formation : Thiophene dimerization during coupling is minimized by slow reagent addition and low temperatures (0–5°C) .
  • Process analytics : Implement inline FTIR or PAT tools to monitor reaction progress in real time .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

Common fixes include:

  • Activating the carboxylic acid with CDI or DCC instead of EDCI .
  • Using anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge moisture .
  • Increasing reaction time to 48–72 hours for sterically hindered intermediates .

Q. What protocols ensure reproducibility in biological assays?

  • Standardize salt forms : Convert all batches to hydrochloride salts using HCl/Et₂O .
  • Control stereochemistry : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers before testing .
  • Validate targets : Confirm receptor binding via radioligand displacement assays (e.g., [³H]-GABA for GABA receptors) .

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